REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH3:7])[CH:4]=O)[CH3:2].[CH3:8][C:9]([CH:11]=[CH2:12])=[O:10].OS(O)(=O)=O>C(Cl)(Cl)Cl>[CH2:1]([C:3]1([CH2:6][CH3:7])[CH2:4][CH2:8][C:9](=[O:10])[CH:11]=[CH:12]1)[CH3:2]
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CC
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C=C
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued at 40° C. for 2 d
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
the solvent is removed again under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product is purified by vacuum distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C=CC(CC1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |